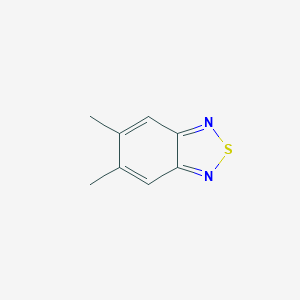
(2alpha,5beta,6alpha,18beta)-Ibogamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2alpha,5beta,6alpha,18beta)-Ibogamine is a naturally occurring monoterpenoid indole alkaloid, part of the iboga alkaloid family. This compound is structurally related to ibogaine, a well-known psychoactive substance derived from the root bark of the Tabernanthe iboga shrub. This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of addiction and neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of epiibogamine typically involves the formation of the isoquinuclidine ring system, a key structural feature of iboga alkaloids. One efficient synthetic route includes the use of reductive Heck coupling, which facilitates the construction of the seven-membered indoloazepine ring . Another approach involves the vinylogous aldol reaction of N-sulfinyl metallodienamines, which has been employed to synthesize both epiibogamine and its analogs .
Industrial Production Methods: Industrial production of epiibogamine is less common due to the complexity of its synthesis. advancements in synthetic methodologies, such as the use of N-sulfinyl silylenamine reagents, have streamlined the process, making it more feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (2alpha,5beta,6alpha,18beta)-Ibogamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reductive reactions, such as the reductive Heck coupling, are crucial for constructing the indoloazepine ring.
Substitution: Electrophilic substitution reactions are employed to modify the indole ring system.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, lithium aluminum hydride.
Catalysts: Camphorsulfonic acid, lithium perchlorate.
Major Products: The major products formed from these reactions include various derivatives of epiibogamine, which can be further modified for specific applications .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other iboga alkaloids and analogs.
Biology: Investigated for its neuroprotective properties and potential to modulate neurotransmitter systems.
Mechanism of Action
(2alpha,5beta,6alpha,18beta)-Ibogamine is structurally similar to other iboga alkaloids, such as ibogaine and catharanthine. it exhibits unique properties that distinguish it from these compounds:
Comparison with Similar Compounds
- Ibogaine
- Catharanthine
- Ibogamine
- Vinblastine
(2alpha,5beta,6alpha,18beta)-Ibogamine’s unique structural features and potential therapeutic applications make it a compound of significant interest in scientific research and pharmaceutical development.
Properties
CAS No. |
1673-99-0 |
|---|---|
Molecular Formula |
C19H24N2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(1S,15S,17S,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene |
InChI |
InChI=1S/C19H24N2/c1-2-13-9-12-10-16-18-15(7-8-21(11-12)19(13)16)14-5-3-4-6-17(14)20-18/h3-6,12-13,16,19-20H,2,7-11H2,1H3/t12-,13-,16+,19+/m0/s1 |
InChI Key |
LRLCVRYKAFDXKU-QOFYIIDASA-N |
SMILES |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45 |
Isomeric SMILES |
CC[C@H]1C[C@H]2C[C@H]3[C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45 |
Canonical SMILES |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Benzylsulfonyl)(dichloro)methyl]benzene](/img/structure/B154244.png)











![3-Aminobicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B154266.png)
